An In-Depth Technical Guide to 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride
An In-Depth Technical Guide to 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride
CAS Number: 1173081-96-3
This technical guide provides a comprehensive overview of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride, a key intermediate in the development of therapeutic agents, particularly in the field of oncology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role as a building block for potent enzyme inhibitors.
Chemical and Physical Properties
3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride is a pyridinone derivative with the molecular formula C₈H₁₃ClN₂O and a molecular weight of 188.66 g/mol .[1][2][3] The hydrochloride salt form enhances its solubility in aqueous solutions, a critical property for its use in various experimental and synthetic applications.[1]
| Property | Value | Reference |
| CAS Number | 1173081-96-3 | [1][2][3][4] |
| Molecular Formula | C₈H₁₃ClN₂O | [1][2][3] |
| Molecular Weight | 188.66 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 312-315 °C | [3] |
| Solubility | Soluble in polar solvents | [1] |
| SMILES | CC1=CC(=C(C(=O)N1)CN)C.Cl | [2] |
| InChIKey | ZMDPNGUJHPRAMG-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The synthesis of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride is a multi-step process. While specific, detailed protocols are often proprietary, a general synthetic route can be outlined based on available information.
Experimental Protocol: General Synthetic Approach
A plausible synthetic route involves the construction of the substituted pyridinone ring followed by the introduction of the aminomethyl group.
Step 1: Formation of the Pyridinone Ring A common strategy for synthesizing substituted 2-pyridones involves the condensation of a β-dicarbonyl compound or its equivalent with a cyanoacetamide derivative. For the target molecule, this would involve precursors that yield the 4,6-dimethyl substitution pattern.
Step 2: Introduction of the Aminomethyl Group Following the formation of the 4,6-dimethylpyridin-2(1H)-one core, the aminomethyl group is introduced at the 3-position. This can be achieved through various chemical transformations, such as a Mannich-type reaction or by functional group manipulation of a suitable precursor at the 3-position.
Step 3: Formation of the Hydrochloride Salt The final step involves the treatment of the free base with hydrochloric acid in a suitable solvent (e.g., ethanol, isopropanol) to precipitate the hydrochloride salt.
Purification: Purification of the final compound is typically achieved through recrystallization from a suitable solvent system, such as ethanol/ether or methanol/acetone, to yield a product of high purity.[1] Column chromatography can also be employed for purification if necessary.[1]
Logical Flow of Synthesis
Caption: General synthetic workflow for 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride.
Role in Medicinal Chemistry: A Precursor to EZH2 Inhibitors
The primary significance of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride in drug discovery lies in its utility as a key building block for the synthesis of potent and selective inhibitors of Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is a histone methyltransferase that is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including lymphomas and prostate cancer.[5][6]
The EZH2 Signaling Pathway and Inhibition
EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[5] In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and promoting cell proliferation and survival.[5]
Small molecule inhibitors that target the catalytic activity of EZH2 can reverse this epigenetic silencing, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects, such as cell cycle arrest and apoptosis.[5][7]
Caption: The role of EZH2 in normal and cancer cells, and the mechanism of therapeutic inhibition.
Experimental Protocol: In Vitro EZH2 Inhibition Assay
The inhibitory activity of compounds derived from 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride can be assessed using various in vitro assays. A common method is a biochemical assay that measures the enzymatic activity of recombinant EZH2.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against EZH2.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)
-
Histone H3 peptide substrate
-
S-adenosyl-L-[³H-methyl]-methionine (³H-SAM) as a methyl donor
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and MgCl₂)
-
Scintillation cocktail and microplates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In a microplate, add the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Spectroscopic Data
Structural elucidation and confirmation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride are typically performed using spectroscopic methods.
| Spectroscopic Data (¹H NMR) | |
| Solvent | DMSO-d₆ |
| Chemical Shift (δ, ppm) | Proton Assignment |
| ~2.2 | s, 3H, -CH₃ |
| ~2.4 | s, 3H, -CH₃ |
| ~4.0 | s, 2H, -CH₂-NH₃⁺ |
| ~6.1 | s, 1H, Ar-H |
| ~8.3 | br s, 3H, -NH₃⁺ |
| ~11.5 | br s, 1H, -NH (ring) |
| Note: Approximate chemical shifts based on typical values for similar structures. Actual values may vary. |
Conclusion
3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride is a valuable chemical intermediate, particularly in the synthesis of EZH2 inhibitors for cancer therapy. Its favorable chemical properties and strategic placement of functional groups make it a versatile building block for medicinal chemists. The continued exploration of derivatives based on this scaffold holds promise for the development of novel and effective epigenetic drugs. This guide provides a foundational understanding for researchers and developers working with this compound and in the broader field of EZH2-targeted therapies.
References
- 1. 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride | 1173081-96-3 | Benchchem [benchchem.com]
- 2. 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride|lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of EZH2 by chemo- and radiotherapy agents and small molecule inhibitors induces cell death in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
